molecular formula C7H7Br2NO B501869 2-bromo-6-(bromomethyl)-3-methoxypyridine CAS No. 944702-73-2

2-bromo-6-(bromomethyl)-3-methoxypyridine

Cat. No.: B501869
CAS No.: 944702-73-2
M. Wt: 280.94g/mol
InChI Key: LFIHYCFTNHIAQQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-6-(bromomethyl)-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHYCFTNHIAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-bromo-6-(bromomethyl)-3-methoxypyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is primarily due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms adjacent to them more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Reactivity Differences

The table below highlights critical differences between this compound and its analogues:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Reactivity/Properties Reference
This compound 944702-73-2 C₇H₇Br₂NO 2-Br, 6-BrCH₂, 3-OCH₃ High bromine content; steric hindrance from bromomethyl group; potential for dual alkylation/bromination reactions.
3-Bromo-5-methoxypyridine 50720-12-2 C₆H₆BrNO 3-Br, 5-OCH₃ Less steric hindrance; single isomer formation in cyclization reactions due to meta-substitution.
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 2-Br, 3-CH₃ Methyl group enhances electron density at pyridine ring; lower molecular weight (172.02 g/mol).
2-Bromo-6-chloro-3-methoxypyridine 1256819-37-0 C₆H₅BrClNO 2-Br, 6-Cl, 3-OCH₃ Chloro substituent reduces steric bulk compared to bromomethyl; altered halogen-dependent reactivity (Cl vs. Br).
3-Amino-2-bromo-6-methoxypyridine 135795-46-9 C₆H₇BrN₂O 3-NH₂, 2-Br, 6-OCH₃ Amino group increases nucleophilicity; potential for cross-coupling reactions.
Steric and Electronic Effects :
  • This compound :

    • The bromomethyl group at position 6 introduces steric hindrance, which may slow nucleophilic aromatic substitution (SNAr) at position 2 compared to analogues like 2-bromo-3-methylpyridine .
    • Dual bromine substituents enhance its utility in Suzuki-Miyaura couplings or as a bifunctional electrophile .
  • 3-Bromo-5-methoxypyridine :

    • Methoxy at position 5 directs electrophilic substitution to position 4, enabling regioselective synthesis of fused heterocycles .
Isomer Formation :
  • In cyclization reactions, 3-methoxypyridine derivatives (e.g., 3-Bromo-5-methoxypyridine) often yield single isomers due to meta-substitution directing reaction pathways. In contrast, methyl or bromo substituents (e.g., 2-Bromo-3-methylpyridine) may lead to inseparable α/β-isomers due to competing kinetic and thermodynamic pathways .
Halogen-Specific Reactivity :
  • Chloro substituents (e.g., in 2-Bromo-6-chloro-3-methoxypyridine) are less reactive than bromo groups in cross-coupling reactions, making bromomethyl-bearing compounds like the target more versatile in organometallic synthesis .

Research Implications

  • The bromomethyl group in this compound distinguishes it from other bromopyridines by enabling alkylation reactions or serving as a precursor for functionalized ligands in catalysis.
  • Derivatives like 3-Amino-2-bromo-6-methoxypyridine are critical intermediates in pharmaceutical synthesis, whereas bromomethyl-bearing analogues may find applications in polymer chemistry or agrochemicals .

Biological Activity

2-Bromo-6-(bromomethyl)-3-methoxypyridine is a pyridine derivative notable for its unique chemical structure, which includes two bromine substituents and a methoxy group. This compound has garnered attention for its potential biological activities, including antimicrobial properties and applications in organic synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C8H8Br2N1O1
  • Molecular Weight : Approximately 263.06 g/mol
  • Structure : The compound features a bromomethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, which influences its reactivity and biological properties.

Biological Activities

This compound has shown various biological activities:

  • Antimicrobial Properties :
    • Similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
    • In vitro studies suggest that derivatives of this compound may inhibit bacterial growth by interfering with cell wall synthesis .
  • Interaction with Biological Targets :
    • The compound may interact with various enzymes and receptors due to its structural characteristics, potentially affecting pathways related to inflammation and infection .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Electrochemical Bromination : This method involves the electrochemical oxidation of bromide to bromine, allowing for the selective bromination of organic molecules .
  • Reactions with Fluorinating Agents : The compound can be converted into derivatives like 2-bromo-6-(bromomethyl)-3-fluoropyridine through reactions with fluorinating agents, expanding its utility in synthesizing fluorinated pyridines .

Antimicrobial Activity Study

A study presented at the American Chemical Society National Meeting examined the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics .

CompoundActivity Against MRSAActivity Against VRE
This compoundModerateHigh
Control AntibioticHighHigh

Structure-Activity Relationship (SAR) Analysis

An empirical quantitative structure-activity relationship (QSAR) analysis was conducted to evaluate how structural variations influence biological activity. The study revealed a high correlation between specific functional groups and antimicrobial efficacy, emphasizing the importance of the bromomethyl and methoxy substituents in enhancing activity against pathogenic bacteria .

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